N-(3-bromobenzoyl)norleucine

Description

Overview of N-Acyl Amino Acid Derivatives in Chemical Biology Research

N-acyl amino acid derivatives are integral to chemical biology research due to their involvement in cellular signaling and metabolism. acs.orgcmu.ac.th They are chemically related to endocannabinoids, another class of lipid mediators, and are now considered part of the expanded "endocannabinoidome". cmu.ac.th Researchers are exploring NAAAs for their roles in regulating inflammation, pain, and energy homeostasis. The structural diversity of NAAAs, arising from the combination of various amino acids and fatty acid chains, allows for a wide range of biological activities and makes them attractive targets for the development of new therapeutic agents. acs.orgjetir.org

The Role of Norleucine as a Non-Canonical Amino Acid in Peptidic Systems

Norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. As an isomer of leucine (B10760876), it possesses a linear six-carbon backbone. In peptide chemistry, the incorporation of non-canonical amino acids like norleucine is a strategy used to enhance the stability and modify the biological activity of peptides. researchgate.net Norleucine can be used as a substitute for methionine in protein engineering to study the effects of oxidation, as it lacks the readily oxidizable sulfur atom of methionine. researchgate.net Its incorporation can also influence the conformational properties of peptides, making it a valuable tool in the design of peptidomimetics with improved pharmacological profiles.

Rationale for Investigating N-(3-bromobenzoyl)norleucine in Academic Contexts

The investigation of this compound is driven by the desire to understand how specific structural modifications influence the biological activity of N-acyl amino acids. The "3-bromobenzoyl" group introduces a halogenated aromatic moiety to the norlecine backbone. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom at the meta position of the benzoyl ring can alter the electronic properties and steric profile of the molecule, potentially leading to novel biological activities. Research into such compounds aims to develop new chemical probes to study physiological pathways or to identify lead compounds for drug discovery.

Historical Context of N-Acyl Amino Acids in Bioactive Compound Discovery

The history of N-acyl amino acids dates back to the 19th century with the discovery of hippuric acid (N-benzoylglycine) in urine. For a long time, these compounds were primarily considered as metabolic byproducts. However, the discovery of N-arachidonoylethanolamine (anandamide), an endocannabinoid, in the 1990s sparked renewed interest in the broader family of fatty acid amides, including NAAAs. cmu.ac.th Subsequent research has led to the identification of numerous endogenous NAAAs with diverse biological functions, such as regulating appetite, pain sensation, and inflammation. jetir.org This has established NAAAs as an important class of bioactive molecules with significant potential for therapeutic applications.

Chemical and Physical Properties of this compound

Due to the limited availability of specific experimental data for this compound, its properties are largely inferred from the known characteristics of related N-acyl amino acids and halogenated aromatic compounds.

Molecular Structure and Chemical Identifiers

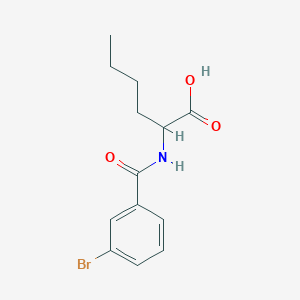

This compound is characterized by a norleucine core, where the amino group is acylated with a 3-bromobenzoyl group.

| Property | Value |

| Molecular Formula | C₁₃H₁₆BrNO₃ |

| IUPAC Name | 2-(3-bromobenzamido)hexanoic acid |

| CAS Number | Not available |

| Canonical SMILES | CCCCC(C(=O)O)NC(=O)C1=CC=CC(=C1)Br |

| InChI Key | Not available |

| Molecular Weight | 314.18 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure. The presence of the bromobenzoyl group increases its lipophilicity compared to norleucine itself. The carboxylic acid group provides a site for ionization, making its solubility pH-dependent.

| Property | Predicted Value |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions is expected to be low at acidic pH and increase with pH. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. |

| LogP | The calculated LogP is expected to be in the range of 3-4, indicating moderate lipophilicity. |

Synthesis and Characterization

While a specific synthesis for this compound has not been reported in the reviewed literature, a general and well-established method for the N-acylation of amino acids can be applied.

General Synthesis Route

The most common method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. This involves the reaction of an amino acid with an acyl chloride in the presence of a base.

Starting Materials

(L)- or (DL)-Norleucine

3-Bromobenzoyl chloride

A suitable base (e.g., sodium hydroxide (B78521), triethylamine)

An appropriate solvent system (e.g., water/dioxane, dichloromethane)

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The deprotonated amino group of norleucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. The chloride ion is subsequently eliminated, and after an aqueous workup, the N-acylated amino acid is obtained.

Purification and Characterization

Purification Techniques

The crude product can be purified by standard laboratory techniques, including:

Recrystallization: To obtain a pure crystalline product.

Column Chromatography: Using silica (B1680970) gel to separate the product from any unreacted starting materials or byproducts.

Spectroscopic Analysis

The structure of the synthesized this compound would be confirmed using various spectroscopic methods.

| Spectroscopic Method | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the norleucine side chain, the alpha-proton of the amino acid, the amide proton, and the aromatic protons of the 3-bromobenzoyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the amide, the alpha-carbon of the amino acid, the carbons of the norleucine side chain, and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and C-H and C=C stretches of the aromatic ring. |

Biological Activity and Pharmacological Properties

The biological activity of this compound has not been explicitly documented. However, based on the activities of related compounds, several potential areas of pharmacological interest can be hypothesized.

Inferences from Related Compounds

Studies on other N-acyl amino acid derivatives have shown a wide range of biological effects. For instance, certain N-acyl alanines have demonstrated antiproliferative effects, while some N-acyl phenylalanines regulate energy homeostasis. acs.org Furthermore, the presence of a halogen on a benzoyl ring can significantly influence biological activity. For example, halogenated benzoyl derivatives have been investigated as inhibitors of enzymes like thymidylate synthase in cancer research. acs.org The bromine atom in this compound could enhance its binding to specific biological targets through halogen bonding or by increasing its cellular uptake.

Applications in Medicinal Chemistry and Drug Discovery

Given its structure, this compound could serve as a valuable molecule in medicinal chemistry research and early-stage drug discovery.

As a Research Tool or Chemical Probe

This compound could be used as a chemical probe to investigate the structure-activity relationships of N-acyl amino acids. By comparing its biological activity to that of non-halogenated or differently halogenated analogues, researchers can gain insights into the role of the halogen atom in target binding and cellular activity. This information is crucial for the rational design of more potent and selective modulators of specific biological pathways.

As a Building Block or Intermediate

This compound can also serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group can be further modified to create esters, amides, or other functional groups. The bromo-substituent on the aromatic ring provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of additional chemical diversity. This makes this compound a potentially useful intermediate in the synthesis of novel pharmaceutical agents.

This compound stands as a representative yet under-investigated member of the N-acyl amino acid family. While specific data on this compound is scarce, its structural features—a non-canonical amino acid core and a halogenated aromatic acyl group—suggest a rich potential for novel biological activities. Drawing parallels from related compounds, it is plausible that this compound could exhibit interesting pharmacological properties and serve as a valuable tool in medicinal chemistry. Further synthesis and biological evaluation of this and similar compounds are warranted to fully explore their therapeutic potential and to deepen our understanding of the complex roles of N-acyl amino acids in physiology and disease.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-2-3-7-11(13(17)18)15-12(16)9-5-4-6-10(14)8-9/h4-6,8,11H,2-3,7H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMMSVSAQWDVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromobenzoyl Norleucine

Strategies for N-Acylation of Norleucine

The N-acylation of the amino acid norleucine with a 3-bromobenzoyl moiety can be accomplished through several strategic pathways. These methods range from direct reactions with activated acyl compounds to more complex, reagent-mediated processes designed to optimize yield and purity.

Direct Acylation Approaches

Direct acylation represents a straightforward method for synthesizing N-(3-bromobenzoyl)norleucine. This approach typically involves the reaction of norleucine, or a derivative thereof, with a reactive form of 3-bromobenzoic acid, most commonly the acyl halide.

A primary example is the use of 3-bromobenzoyl chloride . In a procedure analogous to the Schotten-Baumann reaction, the amino group of norleucine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an organic base like triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct and deprotonate the amino group, enhancing its nucleophilicity. To prevent unwanted side reactions, the carboxyl group of norleucine is often protected as an ester (e.g., methyl or ethyl ester) prior to acylation. A patent for related compounds describes a similar process where a suspension of an amine in a suitable solvent is cooled and treated with 3-bromobenzoyl chloride, then allowed to warm to room temperature to proceed with the reaction. google.com

While direct, this method has potential drawbacks, notably the risk of racemization of the chiral center in the amino acid, which can be promoted by the reaction conditions and the highly reactive nature of the acyl chloride. iris-biotech.deacs.org

Peptide Coupling Reagent-Mediated Syntheses

To circumvent the harsh conditions and potential side reactions of direct acylation, modern organic synthesis heavily relies on peptide coupling reagents. These reagents activate the carboxylic acid (3-bromobenzoic acid in this case), rendering it susceptible to nucleophilic attack by the amino group of norleucine under mild conditions. iris-biotech.de This method is central to peptide synthesis and is broadly applicable to the formation of N-acyl amino acids. arkat-usa.org

The process involves mixing 3-bromobenzoic acid and norleucine (with its carboxyl group protected) in an appropriate solvent, followed by the addition of the coupling reagent and often an additive to suppress side reactions and minimize racemization. uniurb.it

Key classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. iris-biotech.depeptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. The use of carbodiimides in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice to minimize racemization and improve reaction efficiency. uniurb.itpeptide.com

Phosphonium Salts : Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are frequently used in both solution-phase and solid-phase synthesis. arkat-usa.org

Uronium Salts : HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective and widely used coupling reagents, known for its high reactivity and ability to suppress racemization, especially when used with a base like diisopropylethylamine (DIPEA). iris-biotech.depeptide.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often require additives (e.g., HOBt, HOAt) to suppress racemization. Byproducts can complicate purification (dicyclohexylurea from DCC is a precipitate, while the byproduct from DIC is soluble). iris-biotech.depeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency. Often used for sterically hindered couplings and to minimize racemization. arkat-usa.org |

| Uronium/Aminium Salts | HATU, HBTU, COMU | Highly reactive and efficient, leading to fast reaction times and high yields. Generally provide low levels of racemization. iris-biotech.depeptide.com |

| Other | T3P, CDI | T3P (Propylphosphonic anhydride) is known for clean reactions with water-soluble byproducts. CDI (Carbonyldiimidazole) forms an acylimidazole intermediate. beilstein-journals.org |

Protecting Group Strategies in Amino Acid Synthesis

Protecting groups are essential in the synthesis of this compound to ensure regioselectivity and prevent unwanted side reactions. iris-biotech.de Since the desired reaction is the acylation of the α-amino group, the α-carboxyl group of norleucine must be temporarily masked.

Carboxyl Group Protection : The most common strategy is to convert the carboxylic acid into an ester.

Methyl or Ethyl Esters : These are simple to install (e.g., using methanol (B129727) or ethanol (B145695) under acidic conditions) and can be removed by saponification (hydrolysis with a base like NaOH). However, basic conditions can sometimes lead to racemization.

Benzyl (Bzl) Esters : These are frequently used as they are stable to many reaction conditions but can be easily removed by hydrogenolysis, which involves catalytic hydrogenation. This is a mild deprotection method that does not affect the stereocenter.

tert-Butyl (tBu) Esters : These provide robust protection and are stable to a wide range of conditions but require strong acidic conditions (e.g., trifluoroacetic acid, TFA) for removal. iris-biotech.de

Amino Group Protection : While the goal is to acylate the amino group, protecting groups for this function are central to the broader context of peptide synthesis. nih.gov In a multi-step synthesis, a temporary protecting group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) might be used on the norleucine starting material. nih.govescholarship.org The protecting group would be removed immediately before the N-acylation step with 3-bromobenzoic acid. This is particularly relevant in solid-phase peptide synthesis (SPPS).

The choice of protecting groups follows the principle of orthogonality , where each protecting group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis. iris-biotech.de

Stereoselective Synthesis of this compound

Given that norleucine is a chiral molecule, a critical aspect of its synthesis into this compound is the control of stereochemistry. The goal is to produce a single enantiomer (e.g., L-N-(3-bromobenzoyl)norleucine) with high enantiomeric purity.

Preservation of Chiral Integrity during Acylation

Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, is a significant risk during the activation and coupling of amino acids. ethernet.edu.et The primary mechanism for racemization at the α-carbon of an N-acyl amino acid involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. acs.orgethernet.edu.et The abstraction of the α-proton from this intermediate, followed by its re-addition, leads to a loss of the original stereochemical information.

Several strategies are employed to preserve chiral integrity:

Use of Mild Coupling Reagents : Modern coupling reagents like HATU and PyBOP are designed to facilitate rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization. arkat-usa.orgpeptide.com

Addition of Racemization Suppressants : Additives like HOBt and particularly HOAt are highly effective at preventing racemization when used with carbodiimides. uniurb.itpeptide.com They react with the activated intermediate to form an activated ester, which is less prone to racemization and readily undergoes aminolysis.

Low-Temperature Conditions : Performing the coupling reaction at lower temperatures (e.g., 0 °C) can slow down the rate of racemization relative to the rate of the desired amide bond formation.

Avoidance of Excess Base : Strong, non-nucleophilic bases like DIPEA are used to mop up acid byproducts, but using an excess amount or a stronger base can promote the abstraction of the α-proton, increasing the risk of racemization.

Enantiomeric Purity Considerations

After the synthesis, it is crucial to verify the enantiomeric purity of the this compound product. This ensures that the synthetic route successfully preserved the stereochemistry of the starting norleucine.

Methods for determining enantiomeric purity include:

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method. The racemic or synthesized product is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The different enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net The enantiomeric excess (ee) can be calculated from the relative areas of the two enantiomer peaks. Various N-acyl amino acids have been successfully analyzed for enantiomeric purity using this technique. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents : The compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the determination of their ratio, which corresponds to the enantiomeric ratio of the original compound. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize both the yield and the purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, stoichiometry of reactants, and the selection of coupling agents and catalysts.

The choice of solvent can significantly influence the reaction outcome. For reactions involving acid chlorides, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often preferred. In coupling reactions with carboxylic acids, polar aprotic solvents such as DMF can be advantageous due to their ability to dissolve the reactants and facilitate the reaction. For greener synthesis approaches, the use of water as a solvent has been explored for N-acylation reactions, sometimes in combination with microwave irradiation to enhance reaction rates. nih.gov

Temperature is another crucial factor. While many acylation reactions proceed efficiently at room temperature, heating may be required to increase the reaction rate. nih.govmonash.edu However, elevated temperatures can also lead to the formation of side products and racemization if a chiral center is present. Therefore, the temperature should be carefully controlled. Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields in some N-acylation reactions. nih.govresearchgate.net

The stoichiometry of the reactants plays a vital role in achieving high yields. A slight excess of the acylating agent, such as 3-bromobenzoyl chloride or 3-bromobenzoic acid, is often used to ensure complete conversion of the amino acid. monash.edu However, a large excess should be avoided as it can complicate the purification process.

When using coupling agents like EDAC or DCC, the addition of a catalyst such as DMAP can be beneficial. scielo.org.mx The optimization of the amounts of the coupling agent and catalyst is important to achieve a balance between reaction efficiency and minimizing side reactions. The table below illustrates how the variation of a coupling agent and base can affect the yield in a model N-acylation reaction.

| Entry | Coupling Agent | Base | Solvent | Yield (%) |

| 1 | EDAC | Triethylamine | CH₂Cl₂ | High |

| 2 | DCC | - | CH₂Cl₂ | Moderate |

| 3 | HATU | Triethylamine | DMF | Very High mdpi.com |

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product. nih.gov

Analogous Synthetic Pathways for Related N-Bromobenzoyl Amino Acids

The synthetic methodologies described for this compound are broadly applicable to the synthesis of a wide range of other N-bromobenzoyl amino acids. These analogous pathways allow for the creation of a library of compounds with variations in both the amino acid and the position of the bromine atom on the benzoyl ring (ortho, meta, or para).

For example, the synthesis of N-(4-bromobenzoyl)glycine can be readily achieved by reacting 4-bromobenzoyl chloride with glycine (B1666218) in a basic aqueous solution. Similarly, other proteinogenic and non-proteinogenic amino acids, such as alanine, valine, phenylalanine, or even more complex amino acids, can be acylated using the appropriate bromobenzoyl chloride or bromobenzoic acid derivative. scielo.org.mxnih.gov

A study on the synthesis of N-benzoyl amino acid derivatives reported the successful coupling of various benzoic acid derivatives with different amino acid methyl esters using EDAC as a coupling agent in the presence of triethylamine and DMAP in dichloromethane. scielo.org.mx This general procedure can be directly adapted for the synthesis of various N-bromobenzoyl amino acids.

Furthermore, enzymatic approaches have been developed for the synthesis of N-acyl amino acids. scispace.com Acylases can catalyze the formation of the amide bond between a fatty acid (or in this case, a bromobenzoic acid) and an amino acid. While this method offers advantages in terms of stereoselectivity and milder reaction conditions, its applicability to bromobenzoic acids would require specific enzyme screening and optimization.

The synthesis of N-bromobenzoyl thiourea (B124793) derivatives linked with amino acids has also been reported, which involves the reaction of bromobenzoyl chloride with potassium thiocyanide followed by the corresponding amino acid. researchgate.net This demonstrates the versatility of bromobenzoyl halides in creating a diverse range of amino acid conjugates.

The table below provides examples of different N-bromobenzoyl amino acids that can be synthesized using these analogous pathways.

| Compound Name | Amino Acid Component | Benzoyl Moiety |

| N-(2-bromobenzoyl)alanine | Alanine | 2-bromobenzoyl |

| N-(3-bromobenzoyl)leucine | Leucine (B10760876) | 3-bromobenzoyl |

| N-(4-bromobenzoyl)phenylalanine | Phenylalanine | 4-bromobenzoyl |

| N-(3-bromobenzoyl)valine | Valine | 3-bromobenzoyl |

These analogous synthetic routes are crucial for structure-activity relationship (SAR) studies, where the systematic variation of the amino acid and the substitution pattern on the aromatic ring can provide insights into the biological activity of this class of compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A full NMR analysis, including 1D (¹H, ¹³C) and 2D experiments, would be necessary for the complete structural assignment of N-(3-bromobenzoyl)norleucine.

¹H NMR Spectroscopic Analysis of this compound

A ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals would be expected for the protons of the 3-bromobenzoyl ring, the amide proton, and the protons of the norleucine side chain.

Predicted ¹H NMR Data: Based on known chemical shifts of similar structures, the following proton signals can be anticipated. The exact chemical shifts (δ) are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C2'-H) | 7.9 - 8.1 | Singlet (or triplet) | 1H |

| Aromatic-H (C4', C6'-H) | 7.6 - 7.8 | Multiplet | 2H |

| Aromatic-H (C5'-H) | 7.3 - 7.5 | Triplet | 1H |

| Amide-NH | 6.5 - 8.5 | Doublet (or broad singlet) | 1H |

| α-CH (Norleucine) | 4.5 - 4.8 | Multiplet | 1H |

| β-CH₂ (Norleucine) | 1.8 - 2.0 | Multiplet | 2H |

| γ, δ-CH₂ (Norleucine) | 1.2 - 1.6 | Multiplet | 4H |

| ε-CH₃ (Norleucine) | 0.8 - 1.0 | Triplet | 3H |

| Carboxylic Acid-OH | 10.0 - 12.0 | Broad Singlet | 1H |

This is a predictive table. Actual experimental values are required for definitive assignment.

¹³C NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, 13 distinct carbon signals are expected (7 for the benzoyl part and 6 for the norleucine part).

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl-C (Carboxylic Acid) | 175 - 180 |

| Carbonyl-C (Amide) | 165 - 170 |

| Aromatic-C (C1') | 135 - 140 |

| Aromatic-C (C3'-Br) | 120 - 125 |

| Aromatic-C (C2', C4', C5', C6') | 125 - 135 |

| α-C (Norleucine) | 50 - 55 |

| β-C (Norleucine) | 30 - 35 |

| γ-C (Norleucine) | 25 - 30 |

| δ-C (Norleucine) | 20 - 25 |

| ε-C (Norleucine) | 13 - 15 |

This is a predictive table. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be crucial for establishing the spin system of the norleucine chain (i.e., connecting the α-CH, β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₃ protons) and the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton assignments to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the one between the amide proton (NH) and the amide carbonyl carbon (C=O), and between the α-CH proton and both the amide and carboxylic acid carbonyl carbons, thus confirming the N-acylation site.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₃H₁₆BrNO₃). The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 314.0386 |

| [M+Na]⁺ | 336.0206 |

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like N-aroyl amino acids, often producing protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation. In tandem MS (MS/MS) experiments, the molecular ion would be selected and fragmented to produce a characteristic pattern. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of the 3-bromobenzoyl cation (m/z 183/185) and fragments corresponding to the norleucine moiety. This fragmentation data provides conclusive evidence for the connectivity of the two main structural units.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the various functional groups within the this compound molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups are the secondary amide, the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

The IR spectrum of an N-acyl amino acid is characterized by several distinct absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3350 cm⁻¹. scielo.org.mx The carbonyl (C=O) stretching vibrations are particularly informative. The amide I band, primarily due to the C=O stretch of the benzoyl group, is expected to absorb strongly between 1640 cm⁻¹ and 1680 cm⁻¹. scielo.org.mxmdpi.com The C=O stretch of the carboxylic acid group is anticipated to produce a strong band around 1700-1725 cm⁻¹. srce.hr The broad O-H stretch from the carboxylic acid's hydroxyl group is also a key feature, typically observed between 2500 cm⁻¹ and 3300 cm⁻¹.

The presence of the 3-substituted benzene (B151609) ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) can be confirmed by the presence of specific C-H out-of-plane bending bands in the 680-900 cm⁻¹ range. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 cm⁻¹ and 690 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad |

| N-H Stretch | Amide | 3300 - 3350 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Norleucine Side Chain | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |

| Amide II (N-H Bend & C-N Stretch) | Amide | 1520 - 1570 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

| C-H Out-of-Plane Bend | Benzene Ring | 680 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light from a laser source. srce.hr Non-polar bonds and aromatic rings, which may show weak IR signals, often produce strong Raman signals.

For this compound, the Raman spectrum would prominently feature the aromatic ring vibrations. The C=C stretching modes of the substituted benzene ring are expected to yield strong bands, particularly a characteristic band around 1585 cm⁻¹. unm.edu The C-Br bond, being a heavy atom bond, should also have a distinct, low-frequency Raman signal. Raman difference spectroscopy on related dithiobenzoyl compounds has shown that changes in the benzoyl ring's electronic environment upon binding to a protein can cause significant shifts in the Raman bands, highlighting the technique's sensitivity. unm.edu While specific data for this compound is not available, analysis of related compounds like benzoyl fluoride (B91410) shows characteristic vibrations for the C-F bond (1246 cm⁻¹) and COF bending (617 cm⁻¹), suggesting the C-Br and CO-N vibrations in the target molecule would also be readily observable. nih.goviucr.org

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3050 - 3080 | Strong |

| Aliphatic C-H Stretch | Norleucine Side Chain | 2850 - 2960 | Medium |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1570 - 1600 | Strong |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scielo.org.mxresearchgate.net By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, obtaining a high-quality single crystal is the first and often most challenging step. scielo.org.mx Once obtained, the analysis would reveal key structural features. Crystal structures of related N-benzoyl amino acid derivatives show that intermolecular hydrogen bonding is a dominant feature, often forming extensive networks. cdnsciencepub.comrsc.orgresearchgate.net It is highly probable that the carboxylic acid group of one molecule would form a hydrogen bond with the amide or carboxylic acid group of a neighboring molecule. The N-H of the amide group would also act as a hydrogen bond donor. These interactions dictate the crystal packing and influence the physical properties of the solid.

The analysis would provide precise measurements for the dihedral angles between the plane of the aromatic ring and the amide group, defining the molecule's conformation in the solid state. Such studies on related compounds have revealed specific preferred conformations. cdnsciencepub.com While specific crystallographic data for this compound are not publicly available, a hypothetical dataset based on similar structures is presented below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1540 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Bond | O-H···O (Carboxylic-Amide) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. myfoodresearch.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water (often containing an acid like trifluoroacetic acid or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ajpaonline.comajpaonline.com The compound is separated from impurities based on differences in polarity; more polar impurities will elute earlier, while more non-polar ones will be retained longer on the column. The purity of the sample can be determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the benzoyl chromophore absorbs strongly (around 230-254 nm).

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Chiral HPLC for Enantiomeric Excess Determination

Since norleucine is a chiral amino acid, this compound exists as a pair of enantiomers (D and L forms). Chiral HPLC is the preferred method to separate these enantiomers and determine the enantiomeric excess (% ee) of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

For N-acyl amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based CSPs (e.g., teicoplanin or vancomycin, available as CHIROBIOTIC™ phases) are highly effective. sigmaaldrich.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. researchgate.net The choice of mobile phase, often a mixture of an alcohol (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexane) for normal-phase, or polar organic solvents for polar organic mode, is crucial for achieving optimal resolution. sigmaaldrich.com By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Table 5: Representative Chiral HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral AGP (α₁-acid glycoprotein) or CHIROBIOTIC T |

| Mobile Phase | Isocratic mixture of Hexane:Isopropanol:TFA (e.g., 80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

Investigation of Biological Activities and Mechanistic Insights in Vitro Studies

Evaluation as Potential Enzyme Inhibitors

The inhibitory potential of N-(3-bromobenzoyl)norleucine has been evaluated against several enzymes, with studies providing insights into its mechanism of action.

Research into the effects of this compound on aminopeptidases is not extensively detailed in the currently available scientific literature. While the broader class of N-benzoyl-amino acids has been investigated for aminopeptidase (B13392206) inhibition, specific mechanistic studies on the 3-bromo substituted norleucine derivative are not readily found.

Studies have investigated the alpha-glucosidase inhibitory activity of a series of N-benzoyl-L-amino acids, including this compound. The inhibitory effects were found to be influenced by the nature of the amino acid residue and the substituent on the benzoyl group. The position of the halogen substituent on the benzoyl ring was noted to affect the inhibitory potency.

Interactive Table: Alpha-Glucosidase Inhibitory Activity of this compound and Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | Data not specified in available literature |

| N-(4-chlorobenzoyl)norleucine | 21.4 ± 1.2 |

| N-(4-bromobenzoyl)norleucine | 18.9 ± 0.9 |

Specific assay results for the inhibition of other proteases such as Cathepsin B by this compound are not prominently available in the reviewed literature. Broader studies on related compounds may exist, but detailed data for this specific molecule is limited.

Assessment of Antiproliferative or Growth-Inhibitory Effects in Cellular Models (excluding clinical data)

The impact of this compound on the growth of microbial and cancer cells has been a subject of in vitro investigation.

There is no specific information available in the searched literature regarding the inhibition of microbial growth by this compound.

Detailed mechanistic studies on the effects of this compound on specific cancer cell lines are not widely reported in the available scientific literature. While the antiproliferative effects of various benzoyl derivatives have been a subject of research, specific data, including IC50 values and mechanisms of action for this compound, are not readily accessible.

Modulation of Biological Receptors and Pathways

The interaction of small molecules with cellular receptors and the subsequent modulation of signaling pathways are foundational concepts in pharmacology. The potential for this compound to act as a modulator is assessed through the lens of related compounds and established assay methodologies.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are fundamental in pharmacology for determining the affinity and specificity of a compound for a biological target. bmglabtech.com These assays, which can be conducted using various methods including radioligand competition, fluorescence, and bioluminescence-based techniques, quantify the interaction between a ligand and a receptor. nih.govnih.govd-nb.info

Specific ligand-receptor binding studies for this compound are not prominently documented in the available scientific literature. However, the structural components of the molecule suggest potential for receptor interaction. For instance, N-benzoyl amino acid derivatives have been synthesized and evaluated for various biological activities. mdpi.comresearchgate.netscielo.org.mxnih.gov Furthermore, a related compound, Boc-(R)-γ-(3-bromobenzyl)-L-proline, is noted for its use as a building block in drug development aimed at targeting specific receptors, highlighting the potential role of the bromobenzyl moiety in mediating such interactions. chemimpex.com Norleucine analogues, such as 6-Diazo-5-oxo-L-norleucine (DON), are also utilized in ligand binding assays to probe the function of enzymes and receptors. sigmaaldrich.com These examples suggest that this compound could be a candidate for screening in various receptor binding assays to identify potential biological targets.

Intracellular Signaling Pathway Modulation

The binding of a ligand to a receptor typically initiates a cascade of intracellular signaling events that dictate a cellular response. nih.gov These pathways often involve complex networks of protein-protein interactions and enzymatic activity.

Direct evidence of this compound modulating specific intracellular signaling pathways is not described in available research. However, studies on analogous compounds provide insights into potential mechanisms. For example, a series of N-benzoyl amino acid analogues were designed and synthesized as inhibitors of human DNA Methyl Transferases (DNMTs), enzymes that are critical in the epigenetic regulation of gene expression. nih.gov Inhibition of these enzymes can profoundly alter cellular signaling and function. The study identified L-glutamic acid derivatives with N-benzoyl modifications that inhibited DNMT1 and DNMT3A activity in the micromolar range. nih.gov This indicates that the N-benzoyl-amino acid scaffold can be a viable starting point for developing modulators of crucial intracellular pathways. The introduction of a 3-bromo-substituent on the benzoyl ring of the norleucine derivative would alter its electronic and steric properties, potentially directing its activity toward different intracellular targets, such as protein kinases or other enzymes involved in signal transduction. google.com

Table 1: Examples of Biologically Active N-Acyl Amino Acid and Norleucine Analogues

| Compound/Analogue Class | Biological Target/Activity Studied | Findings/Application | Reference(s) |

| N-Benzoyl Amino Acid Analogues | DNA Methyltransferases (DNMT1, DNMT3A) | L-Glutamic acid derivatives showed micromolar inhibition, suggesting a role in epigenetic modulation. | nih.gov |

| N-Benzoyl Amino Esters | Aspergillus fumigatus, Fusarium temperatum | Derivatives of valine and tryptophan showed significant antifungal activity. | scielo.org.mx |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine-utilizing enzymes (e.g., CTPS1) | Acts as a glutamine analogue and inhibitor; used to study enzyme function and inhibit glutamine flux. | sigmaaldrich.com |

| N-[(benzoylamino)-thioxomethyl]-amino acids | Escherichia coli, Staphylococcus | Metal complexes of these derivatives showed antibacterial activity, while the ligands alone did not. | researchgate.net |

Interaction with Biomolecules and Subcellular Components

The biological effects of a compound are intrinsically linked to its interactions with cellular macromolecules, primarily proteins. These interactions can lead to changes in protein conformation and function.

Protein Binding and Conformational Perturbation Studies

The binding of small molecules to proteins is governed by a variety of non-covalent interactions, and the study of these interactions is crucial for drug discovery. nih.govmdpi.com While specific protein binding data for this compound is not available, its structure suggests a capacity for such interactions. The norleucine side chain is a hydrophobic four-carbon chain, and the N-terminal 3-bromobenzoyl group adds significant hydrophobicity and an aromatic system capable of pi-stacking and other interactions.

Norleucine itself is often used as a probe in protein studies. As an isostere of methionine, it can be substituted into proteins to study the role of methionine residues without the complication of oxidation at the sulfur atom. nih.govwikipedia.org Such substitutions can impact protein stability and function. The addition of the N-benzoyl group would further modify its interaction profile. Studies on N-acyl-amino-thioxomethyl derivatives show that the benzoyl group is integral to the ligand structure for coordinating with metal ions to form biologically active complexes. researchgate.net It is plausible that the 3-bromobenzoyl moiety of this compound could interact with specific binding pockets in proteins, potentially inducing conformational changes that alter biological activity. nih.gov The bromine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity.

Incorporation into Peptides and Proteins as Norleucine Analogues

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool in protein engineering and drug discovery. nih.govplos.org Norleucine (Nle) is a well-established methionine analogue that can be incorporated into proteins, often using methionine-auxotrophic expression systems. researchgate.netnih.gov This substitution helps in creating proteins that are resistant to oxidation at methionine sites. nih.gov

The N-(3-bromobenzoyl) modification of norleucine positions it as a functionalized building block for peptide synthesis. N-acylation is a common strategy to modify peptide properties. scielo.org.mxresearchgate.net More specifically, the 3-bromobenzoyl group offers a reactive handle for further chemical modifications. Research has shown that peptides containing a C-terminal 3-bromobenzyl group (a closely related moiety) and an N-terminal alkyne can undergo efficient intramolecular Sonogashira or Heck coupling reactions to produce conformationally constrained cyclic peptides. researchgate.netnih.gov This suggests that this compound could serve as a key component in the synthesis of novel cyclic peptidomimetics. The constrained cyclic structure can enhance metabolic stability, receptor affinity, and cell permeability, which are desirable properties for therapeutic peptides. researchgate.net

Table 2: Applications of Norleucine and its Derivatives in Peptide and Protein Studies

| Derivative/Analogue | Application | Method/Impact | Reference(s) |

| Norleucine (Nle) | Replacement of Methionine (Met) | Residue-specific incorporation in Met-auxotrophic strains to create oxidation-resistant proteins and probe Met function. | nih.govresearchgate.netnih.gov |

| Tripeptides with C-terminal 3-bromobenzyl group | Synthesis of cyclic peptides | Intramolecular Heck and Sonogashira coupling reactions to create macrocycles with constrained conformations. | researchgate.netnih.gov |

| Boc-(R)-γ-(3-bromobenzyl)-L-proline | Peptide synthesis and drug development | Used as a versatile building block for creating bioactive peptides targeting specific receptors. | chemimpex.com |

| N-Methyl-L-norleucine | Building block for modified peptides | N-alkylation can alter peptide conformation and improve pharmacokinetic properties. | broadpharm.com |

Structure Activity Relationship Sar Studies

Impact of the Benzoyl Moiety Modifications on Activity

The N-benzoyl portion of the molecule plays a crucial role in binding to biological targets, often through aromatic and hydrophobic interactions. Modifications to this ring, such as altering the position of the bromine atom or introducing other substituents, can profoundly influence the compound's activity.

For instance, in studies of N-benzoyl-2-hydroxybenzamides, the position of substituents on the benzoyl ring was found to be a critical determinant of biological activity. The electronic effects (electron-withdrawing nature of halogens) and steric hindrance associated with each position dictate the potential for hydrogen bonding, pi-stacking, and hydrophobic interactions within a receptor's binding pocket. The meta-position, as seen in N-(3-bromobenzoyl)norleucine, often provides a balance between electronic influence and steric bulk that can be optimal for fitting into a specific binding site.

The introduction of various substituents on the benzoyl ring provides a powerful method for probing the SAR of N-acyl amino acids. Research on N-benzoyl amino acid derivatives with antifungal properties has shown that both the type and number of substituents can modulate activity. scielo.org.mx

An analysis of N-benzoyl valine methyl esters revealed that increasing the number of methyl groups on the aromatic ring led to an improvement in antifungal activity, which may be linked to an increase in lipophilicity. scielo.org.mx Conversely, the introduction of polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups tended to decrease activity compared to methyl groups. scielo.org.mx In a separate study on N-benzoyl amino acid analogues as DNA methylation inhibitors, various substitutions on the benzoyl ring were explored, revealing that di- and tri-substituted compounds, particularly with chlorine, showed significant activity. uniroma1.it

| Compound Series | Substituent on Benzoyl Ring | Observed Activity Trend | Reference |

|---|---|---|---|

| N-benzoyl Valine Methyl Esters | Increase in number of Methyl groups (e.g., 2,4,6-trimethyl) | Increased antifungal activity, possibly due to higher lipophilicity. | scielo.org.mx |

| N-benzoyl Valine Methyl Esters | Hydroxyl (-OH) or Methoxy (-OCH3) groups | Lower activity compared to methyl-substituted analogues. | scielo.org.mx |

| N-benzoyl L-glutamic acid | Dichloro (e.g., 2,6-dichloro) or Trichloro substitutions | Potent inhibition of DNA methylation. | uniroma1.it |

| N-benzoyl Tryptophan Derivatives | Incorporation of a heterocyclic moiety (pyridine) | Diminished antifungal activity compared to benzoyl analogue. | scielo.org.mx |

Influence of the Amino Acid Backbone on Biological Activity

The amino acid portion of the molecule is critical for its biological function, influencing its solubility, transport, and interaction with target enzymes or receptors. Key factors include the stereochemistry at the alpha-carbon and the nature of the amino acid side chain. nih.gov

Stereochemistry is a pivotal factor in the biological activity of chiral compounds like N-acyl amino acids. nih.gov The alpha-carbon of norleucine is a stereocenter, leading to two enantiomers: N-(3-bromobenzoyl)-L-norleucine (S-configuration) and N-(3-bromobenzoyl)-D-norleucine (R-configuration).

Research across various classes of N-acyl amino acids consistently demonstrates that biological systems exhibit stereospecificity. In studies of N-acyl amino acids as glycine (B1666218) transporter 2 (GlyT2) inhibitors, the L-isomers generally possessed a higher maximum inhibition capacity compared to their D-enantiomer counterparts. nih.gov Similarly, in the development of antifungal N-benzoyl amino esters, a change in the stereochemistry at the alpha-carbon from D- to L-valine enhanced the inhibitory properties. scielo.org.mxscielo.org.mx This preference is often attributed to the fact that biological targets, such as enzymes and transporters, are themselves chiral and have evolved to preferentially recognize L-amino acids, the building blocks of natural proteins. nih.govmdpi.com For nature-inspired compounds like 3-Br-acivicin, only the isomers with the natural L-amino acid configuration displayed significant biological activity, suggesting uptake via an L-amino acid transport system. nih.gov

The structure of the amino acid side chain—its length, branching, and polarity—is a major determinant of activity. nih.govnomuraresearchgroup.com Norleucine is an isomer of leucine (B10760876) and isoleucine, all having a C4 alkyl side chain (excluding the alpha-carbon). wikipedia.org However, norleucine possesses a linear, unbranched butyl side chain, which distinguishes it sterically from the branched-chain amino acids.

Studies on N-acyl amino acids as mitochondrial uncouplers found that those with neutral side chains (like leucine, isoleucine, and tryptophan) were potent, whereas those with charged side chains (like lysine (B10760008) and glutamate) were inactive. nomuraresearchgroup.comnih.gov In the context of GlyT2 inhibitors, the most potent compounds had positively ionizable groups on their side chains (e.g., lysine, arginine). nih.gov Among aliphatic and aromatic amino acids, extending the side chain from phenylalanine to homotyrosine (adding a methylene (B1212753) group) marginally improved potency, while the larger tryptophan side chain further enhanced it. nih.gov This indicates that the size and nature of the side chain must be optimized for a specific target. The linear chain of norleucine offers a unique hydrophobic profile compared to its branched isomers, which can be advantageous for fitting into specific hydrophobic pockets of a target protein.

| N-Acyl Group | Amino Acid Side Chain | Biological Target/Activity | Observed Potency/Activity Trend | Reference |

|---|---|---|---|---|

| Oleoyl | Charged (Lysine, Glutamate) | Mitochondrial Uncoupling | Inactive. | nomuraresearchgroup.comnih.gov |

| Oleoyl | Neutral (Leucine, Isoleucine, Tryptophan) | Mitochondrial Uncoupling | Potent activity. | nomuraresearchgroup.comnih.gov |

| Oleoyl | Positively Charged (Lysine, Arginine) | GlyT2 Inhibition | Most potent inhibitors in the series. | nih.gov |

| Oleoyl | Aromatic (Phenylalanine, Tryptophan) | GlyT2 Inhibition | Tryptophan analogue was more potent than phenylalanine analogue. | nih.gov |

| Benzoyl | Branched (Valine) vs. Aromatic (Tryptophan) | Antifungal | Both valine and tryptophan derivatives were among the most active. | scielo.org.mx |

Comparative Analysis with Other N-Acyl Amino Acid Derivatives

The N-(3-bromobenzoyl) group is one of many possible N-acyl modifications. Comparing its effects to those of other acyl groups, such as long-chain fatty acids, provides a broader understanding of SAR. N-acyl amino acids are a diverse family of endogenous lipids involved in various physiological processes. mdpi.comnih.govnih.gov

The acyl chain's length and degree of saturation are critical. For mitochondrial uncoupling, unsaturated fatty acids of medium length were found to be optimal. nih.gov For GlyT2 inhibition, oleic acid (a C18:1 unsaturated fatty acid) was identified as an optimal "tail" for N-acyl glycine inhibitors. nih.gov

In contrast to these flexible, long-chain lipid tails, the benzoyl group is a rigid, aromatic moiety. This rigidity can be advantageous, as it reduces the conformational flexibility of the molecule, potentially leading to a more specific and high-affinity interaction with a target. The introduction of substituents, like the bromine atom in this compound, further refines these interactions. While long-chain N-acyl amino acids often act on targets related to lipid signaling, nih.gov N-benzoyl amino acids have been explored for distinct activities, including the inhibition of enzymes like DNA methyltransferases. uniroma1.it This suggests that the nature of the acyl group—aromatic and substituted (benzoyl) versus aliphatic and long-chain (oleoyl)—can fundamentally redirect the molecule's biological activity toward different targets.

Derivatization Strategies for Enhanced Potency or Selectivity

The core structure of this compound, which features a benzoyl group attached to the nitrogen of norleucine with a bromine atom at the meta-position of the benzene (B151609) ring, presents several opportunities for chemical modification. Researchers have systematically introduced various substituents and modified existing functional groups to probe the SAR of this class of compounds. These derivatization strategies aim to optimize the compound's interaction with its biological target, thereby increasing its therapeutic efficacy or improving its selectivity profile to minimize off-target effects.

Investigations into analogs have revealed that alterations to the benzoyl moiety, the norleucine side chain, and the amide linkage can have significant impacts on biological activity. For instance, the position and nature of the halogen substituent on the phenyl ring are critical. While the 3-bromo substitution is a defining feature of the parent compound, studies on related structures have shown that moving the bromine to the ortho- or para-position, or replacing it with other halogens like chlorine or iodine, can modulate activity.

Furthermore, modifications to the norleucine portion of the molecule have been explored. These include altering the length of the n-butyl side chain, introducing branching, or replacing it with other lipophilic or polar groups. The goal of these changes is to improve the compound's binding affinity and pharmacokinetic properties.

The amide bond itself can also be a target for derivatization. Strategies such as N-methylation or replacement of the amide with bioisosteres have been employed in related series to alter the compound's metabolic stability and conformational preferences.

Potential Applications in Chemical Probe Development and Bioorthogonal Chemistry

Utility as a Building Block for Complex Bioactive Molecules

N-(3-bromobenzoyl)norleucine serves as a valuable scaffold for the synthesis of more complex and potentially bioactive molecules. The N-acylation of amino acids is a common strategy in medicinal chemistry to generate compounds with diverse pharmacological activities. For instance, various N-benzoyl amino acid derivatives have been synthesized and investigated for their potential as enzyme inhibitors. nih.gov

The norleucine component, an isomer of leucine (B10760876), introduces a linear, unbranched hydrophobic side chain, which can be used to probe protein-ligand interactions where steric bulk around the side chain is a factor. lifetein.comwikipedia.org Norleucine is also recognized for its use as a methionine isostere, offering resistance to oxidation. wikipedia.org

The 3-bromobenzoyl group offers several advantages for downstream chemical modifications. The bromine atom on the aromatic ring is a versatile chemical handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of a wide array of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. This modularity is highly desirable in the development of new therapeutic agents and chemical probes. springernature.com The benzoyl moiety itself can serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. ijirset.com

| Property | Description |

| Scaffold | This compound provides a core structure for further chemical elaboration. |

| Norleucine Moiety | Offers a unique hydrophobic side chain and can act as a methionine mimetic, enhancing metabolic stability. |

| 3-Bromobenzoyl Group | The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. springernature.com |

| Bioactivity | N-acyl amino acids are a known class of molecules with a wide range of biological activities, including enzyme inhibition. nih.gov |

Integration into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-standard amino acids is a cornerstone of peptidomimetic design. nih.govwjarr.com

Norleucine is frequently incorporated into peptide sequences to replace methionine, thereby preventing oxidation of the sulfur-containing side chain and increasing the peptide's shelf-life and in vivo stability. wikipedia.orgresearchgate.net Its integration can also probe the importance of the methionine side chain's flexibility and electronic properties in peptide-receptor interactions.

The N-terminal benzoyl group in this compound can significantly influence the conformational properties of a peptide chain. N-alkylation and N-acylation are known to introduce conformational constraints and can be used to induce specific secondary structures, such as β-turns. nih.gov By replacing a standard amino acid with this compound at a specific position, researchers can investigate the impact of this conformational rigidity on biological activity.

Furthermore, the 3-bromobenzoyl group can be used for further modifications after the peptide has been synthesized, allowing for the attachment of other molecules such as imaging agents or cytotoxic drugs.

| Feature | Implication for Peptidomimetics |

| Norleucine Residue | Enhances proteolytic stability by replacing oxidation-prone methionine. wikipedia.orgresearchgate.net |

| N-Benzoyl Group | Induces conformational constraints, potentially stabilizing secondary structures like β-turns. nih.gov |

| 3-Bromo Substituent | Provides a site for post-synthetic modification of the peptidomimetic, enabling the conjugation of various functional moieties. |

| Hydrophobicity | The overall hydrophobicity of the molecule can influence membrane permeability and interaction with hydrophobic binding pockets. |

Use in Bioorthogonal Labeling or Tagging Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are invaluable for labeling and visualizing biomolecules in their natural environment.

The 3-bromobenzoyl moiety of this compound presents potential, albeit with certain considerations, for use in bioorthogonal chemistry. Aryl halides can participate in palladium-catalyzed cross-coupling reactions, which have been adapted for biological systems. springernature.com While these reactions often require careful optimization of catalysts and reaction conditions to be truly bioorthogonal, they offer a pathway for the selective modification of proteins or other biomolecules that have been engineered to contain this unnatural amino acid.

Another intriguing possibility lies in the photoreactive nature of the benzoyl group. Benzophenone, a structurally similar compound, is a well-established photocrosslinking agent. pnas.org Upon irradiation with UV light, benzophenone can form covalent bonds with nearby C-H bonds. The benzoyl group in this compound could potentially exhibit similar photo-reactivity, allowing it to be used in photoaffinity labeling experiments to identify the binding partners of a peptide or small molecule containing this residue. nih.gov

| Strategy | Description |

| Palladium-Catalyzed Cross-Coupling | The aryl bromide can serve as a reaction partner in bioorthogonal cross-coupling reactions for the site-specific labeling of biomolecules. springernature.com |

| Photoaffinity Labeling | The benzoyl group may function as a latent photoreactive group, similar to benzophenone, enabling the covalent crosslinking to interacting biomolecules upon UV irradiation to map binding sites. pnas.orgnih.gov |

| Chemical Reporter | If incorporated into a biomolecule, this compound can act as a unique chemical handle for subsequent detection or modification with a probe carrying a complementary reactive group. |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Tuned Bioactivities

The chemical structure of N-(3-bromobenzoyl)norleucine offers multiple points for modification to create a library of novel derivatives. Future synthetic efforts could focus on several strategies to modulate the compound's physicochemical properties and enhance its biological efficacy and selectivity.

One key area of exploration is the modification of the benzoyl ring. The bromine atom at the 3-position could be moved to the 2- or 4-position to investigate how the substitution pattern influences activity. Furthermore, replacing the bromine with other halogen atoms (fluorine, chlorine, or iodine) would allow for a systematic study of the impact of halogen bonding and electronic effects. Beyond halogens, the introduction of a diverse range of substituents—such as alkyl, alkoxy, nitro, or cyano groups—on the benzoyl ring could significantly alter the compound's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.

Another promising direction is the modification of the norleucine backbone. The linear alkyl side chain of norleucine could be replaced with branched-chain, cyclic, or aromatic side chains to explore the steric requirements of the binding pocket of a potential target. Additionally, the synthesis of enantiomerically pure derivatives will be crucial, as stereochemistry often plays a critical role in determining biological activity.

Advanced Mechanistic Investigations at the Molecular Level

A fundamental aspect of future research will be to elucidate the mechanism of action of this compound and its derivatives at the molecular level. Should initial screenings identify significant biological activity, a battery of advanced techniques can be employed to pinpoint its cellular and molecular targets.

High-throughput screening (HTS) of compound libraries against various cell lines can help identify potential therapeutic areas, such as oncology, inflammation, or infectious diseases. Once a primary cellular effect is observed, target deconvolution methods will be essential. Techniques like affinity chromatography, where a derivative of the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, can identify direct protein targets.

Furthermore, computational approaches such as molecular docking and molecular dynamics simulations can provide insights into the potential binding modes of this compound with known protein targets. These in silico studies can guide the design of derivatives with improved binding affinity and selectivity.

Development of Analytical Methods for Specific Biological Contexts

To facilitate preclinical and potentially clinical studies, the development of robust and sensitive analytical methods for the detection and quantification of this compound in biological matrices is imperative. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, will likely be the method of choice due to its high sensitivity and specificity.

The development of such methods will involve optimizing chromatographic conditions to achieve good separation from endogenous matrix components and potential metabolites. The synthesis of a stable isotope-labeled internal standard would further enhance the accuracy and precision of the quantification. These analytical tools will be indispensable for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of New Biological Targets and Pathways

Given the vast and complex landscape of cellular signaling, this compound may interact with novel biological targets and pathways that have not yet been fully characterized. A forward-genetics or chemical-genetics approach could be employed to uncover these new targets. For instance, creating a library of resistant mutant cell lines and subsequently identifying the genetic mutations responsible for resistance can reveal the compound's target.

Moreover, "omics" technologies, such as transcriptomics (RNA-seq) and proteomics, can provide a global view of the cellular response to treatment with this compound. By analyzing changes in gene and protein expression, researchers can identify the signaling pathways that are modulated by the compound, offering clues to its mechanism of action and potentially uncovering novel therapeutic applications.

Synergistic Effects with Other Bioactive Compounds

A particularly exciting avenue of research is the investigation of potential synergistic effects between this compound and other known bioactive compounds. Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced side effects, and the overcoming of drug resistance.

Q & A

Q. What are the recommended synthetic protocols for preparing N-(3-bromobenzoyl)norleucine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 3-bromobenzoyl chloride with norleucine under Schotten-Baumann conditions, using a base like NaOH to deprotonate the amino group. Post-synthesis, purity validation requires orthogonal techniques:

- HPLC-UV with a reversed-phase C18 column and phosphate buffer/methanol gradient (e.g., 6:1 ratio at 1.2 mL/min) to resolve norleucine derivatives .

- NMR spectroscopy (¹H/¹³C in DMSO-d6 or CDCl₃) to confirm structural integrity, focusing on benzoyl proton signals (~7.5–8.5 ppm) and norleucine backbone peaks .

- Mass spectrometry (EI-MS or ESI-MS) for molecular ion verification.

Q. How can researchers optimize chromatographic separation of this compound from structurally similar analogs?

- Methodological Answer : Due to the hydrophobicity of the 3-bromobenzoyl group and isostructural challenges:

- Use pre-column derivatization with o-phthalaldehyde (OPA) to enhance UV detection sensitivity .

- Adjust mobile phase pH (e.g., pH 3 phosphate buffer) to minimize peak tailing.

- Employ HPLC-MS with a Nucleosil RP-18 column for higher resolution, especially when differentiating norleucine from norvaline or leucine derivatives .

Advanced Research Questions

Q. How do structural modifications at the C-terminal of this compound impact binding affinity in enzyme inhibition studies?

- Methodological Answer : Contradictory reports exist on P4 residue substitutions (e.g., alanine vs. phenylalanine). To resolve discrepancies:

- Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in enzyme active sites, focusing on hydrophobic S4 pockets .

- Validate with mutational analysis of target enzymes (e.g., replacing key residues like Tyr or Phe in binding pockets) .

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔG, ΔH) .

Q. What mechanistic insights explain the inhibitory effect of this compound on uPA activity in HGF-stimulated cells?

- Methodological Answer : Norleucine derivatives disrupt the c-Met/uPA signaling axis:

- Conduct Western blotting to monitor MEK/Erk pathway activation (phosphorylated Erk1/2 levels) under HGF stimulation with/without inhibitor .

- Use fluorogenic uPA substrates (e.g., Z-Gly-Gly-Arg-AMC) to quantify protease activity in cell lysates .

- Perform gene silencing (siRNA targeting uPA) to confirm dependency on uPA for observed inhibition .

Q. How can isotopic labeling (e.g., ¹¹C) of this compound aid in metabolic tracking?

- Methodological Answer : Radiosynthesis involves:

- Phase-transfer alkylation of glycine tert-butyl ester with [¹¹C]-CH₃CH₂CH₂CH₂I, followed by acidic hydrolysis to yield labeled norleucine .

- PET imaging in preclinical models to track biodistribution, using a Siemens Inveon scanner for dynamic acquisition (e.g., 60-min frames) .

- LC-MS/MS for quantifying labeled metabolites in plasma/tissue homogenates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the role of this compound in S4 pocket binding?

- Methodological Answer : Discrepancies may arise from assay conditions or enzyme isoforms. To reconcile:

- Compare crystallographic data (e.g., PDB entries) of inhibitor-enzyme complexes to identify conformational differences .

- Standardize buffer conditions (pH, ionic strength) across studies to minimize variability in binding assays .

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics under controlled environments .

Structural Characterization

Q. What advanced techniques are recommended for elucidating the supramolecular features of this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Analyze packing motifs (e.g., π-π stacking of bromobenzoyl groups) and hydrogen-bonding networks (amide N–H⋯O=C interactions) .

- DFT calculations (e.g., Gaussian 16) to model electronic effects of bromine substitution on molecular geometry .

- Terahertz spectroscopy to probe low-frequency vibrational modes associated with crystal lattice dynamics .

Applications in Molecular Imprinting